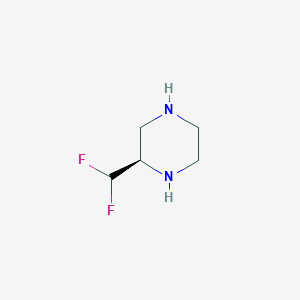

(R)-2-(Difluoromethyl)piperazine

描述

属性

分子式 |

C5H10F2N2 |

|---|---|

分子量 |

136.14 g/mol |

IUPAC 名称 |

(2R)-2-(difluoromethyl)piperazine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m1/s1 |

InChI 键 |

GNCDPUYXABYJAU-SCSAIBSYSA-N |

手性 SMILES |

C1CN[C@H](CN1)C(F)F |

规范 SMILES |

C1CNC(CN1)C(F)F |

产品来源 |

United States |

准备方法

General Approaches to Piperazine Derivatives

Piperazine rings are commonly constructed by:

- Nucleophilic aromatic substitution (SNAr) of halogenated aromatic compounds with piperazine

- Pd-catalyzed Buchwald–Hartwig amination coupling reactions

- Intramolecular cyclization of diamine precursors

- Annulation reactions starting from chiral amino acids or diamines

For chiral 2-substituted piperazines, enantiomeric purity is typically introduced by starting from optically pure amino acids or chiral diamines, followed by ring closure reactions that preserve stereochemistry.

Introduction of the Difluoromethyl Group

Detailed Preparation Methods of this compound

Chiral Diamine Route via Annulation (Five-Step Synthesis)

A concise and efficient method for preparing 2,3-substituted piperazines, including 2-difluoromethyl derivatives, involves:

- Starting with an optically pure Boc-protected amino acid.

- Activation of the amino acid with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) under nitrogen at low temperature.

- Addition of magnesium chloride and ethyl potassium malonate to form a bis-protected chiral diamine intermediate.

- Reaction of the bis-protected diamine with 2-bromoethyl-diphenylsulfonium triflate and diisopropylethylamine in dichloromethane (DCM) at room temperature to form a bromide intermediate.

- Treatment with trifluoroacetic acid (TFA) in DCM to remove protecting groups and cyclize to the piperazine ring, yielding the chiral piperazine product.

Purification is achieved by silica gel chromatography. This route allows for gram-scale synthesis with high enantiomeric purity.

Difluoromethylation of Piperazine Precursors

The difluoromethyl group can be introduced either:

- Early in the synthesis by using difluoromethyl-substituted amino acid precursors or diamines.

- Late-stage difluoromethylation of piperazine intermediates using reagents such as DAST or XtalFluor-M® under controlled conditions.

Late-stage difluoromethylation is challenging due to reagent sensitivity but offers flexibility in modifying complex molecules.

Amide Coupling to Introduce Piperazine Moiety

In some synthetic schemes, piperazine derivatives are introduced via amide bond formation with carboxylic acid derivatives using coupling agents such as EDC·HCl and DMAP in dichloromethane at room temperature overnight. This method is useful for attaching piperazine rings bearing various substituents, including fluorinated groups.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Starting Material / Intermediate | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc-protected amino acid | CDI (1.25 eq), anhydrous THF, 0 °C, 2 h | - | Activation step |

| 2 | Activated amino acid | MgCl2 (1.2 eq), ethyl potassium malonate (1.5 eq), RT, 16 h | - | Formation of bis-protected chiral diamine |

| 3 | Bis-protected diamine | 2-bromoethyl-diphenylsulfonium triflate (1.25 eq), DIPEA (3 eq), DCM, RT, 16 h | - | Bromide intermediate formation |

| 4 | Bromide intermediate | TFA (10% in DCM), RT, 2 h | - | Deprotection and cyclization to piperazine |

| 5 | Piperazine intermediate | Difluoromethylation reagent (e.g., DAST, XtalFluor-M®), appropriate solvent, controlled temp | Variable | Introduction of difluoromethyl group |

Note: Exact yields for each step vary depending on substrate and conditions; overall yields for piperazine synthesis reported up to 66-95% in related literature.

Research Findings and Optimization Notes

- Use of bases such as cyclohexyl magnesium chloride improves nucleophilicity in SNAr reactions involving piperazine derivatives, enhancing yields.

- Pd-catalyzed Buchwald–Hartwig coupling is effective for constructing N-arylpiperazine intermediates but may be replaced by copper catalysis with suitable ligands to avoid expensive Pd catalysts.

- Late-stage difluoromethylation reagents like XtalFluor-M® offer bench stability and improved safety compared to traditional sulfur tetrafluoride derivatives, though compatibility with sensitive groups must be considered.

- Chiral separation and control of racemization are critical in synthesizing optically pure this compound; supercritical fluid chromatography may be employed for diastereomer separation.

化学反应分析

Types of Reactions

®-2-(Difluoromethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl-substituted piperazine derivatives.

Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the piperazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted piperazine oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.

科学研究应用

(R)-2-(Difluoromethyl)piperazine is a fluorinated piperazine derivative with a difluoromethyl group at the second position of the piperazine ring. It has a molecular weight of 136.14 g/mol and the molecular formula . Its IUPAC name is (2R)-2-(difluoromethyl)piperazine, and it is often represented with the InChI Key GNCDPUYXABYJAU-SCSAIBSYSA-N. this compound's applications stem from its interactions with molecular targets, particularly enzymes, making it a candidate for medicinal applications. The difluoromethyl group enhances binding affinity, potentially leading to therapeutic effects.

Scientific Research Applications

This compound as an Enzyme Modulator

Studies indicate that this compound can modulate enzyme activity and receptor signaling by acting as an inhibitor of specific biochemical pathways. Research focuses on identifying the specific pathways influenced by this compound and its derivatives in various biological contexts to understand its therapeutic potential.

Antiviral Research

Piperazine derivatives, including trifluoromethyl pyridine piperazines, have shown potential as antiviral molecules . By combining trifluoromethyl pyridine with piperazine and installing substitutions via nucleophilic substitution, novel trifluoromethyl pyridine piperazine derivatives can be synthesized . Some of these compounds exhibit antiviral activity and can induce the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), enhancing systemic acquired resistance (SAR) in plants . These piperazine derivatives could be potential plant activators for controlling plant viruses .

CXCR3 Receptor Modulators

(R)-2-methyl-piperazine derivatives can be used as pharmaceuticals, particularly as CXCR3 receptor modulators . Chemokine receptors, such as CXCR3, are G-protein coupled receptors (GPCRs) that bind peptidic chemokine ligands . CXCR3 binds to inflammatory chemokines like CXCL9, CXCL10, and CXCL11 and guides leukocyte trafficking to lymphoid organs and tissues during inflammation . These derivatives may be useful for treating diseases mediated by the CXCR3 axis, including autoimmune disorders and inflammatory disorders . Examples include rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus .

Synthesis of Piperazine Derivatives

作用机制

The mechanism of action of ®-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Methyl-Substituted Piperazines

- 4-Methylpiperazine : In SARS-CoV-2 PLpro inhibitors, compound 2 (4-methylpiperazine) showed IC₅₀ values <0.015 μM, outperforming 2- and 3-methylpiperazine analogs (compounds 14 and 15, IC₅₀ >0.1 μM). The 4-methyl group optimizes steric interactions with the enzyme’s E167 residue, forming a critical salt bridge .

- Hydroxyalkyl and Dimethylaminoalkyl Substituents: Substitution at the 4-position with hydroxyalkyl groups (e.g., compound 12) reduced activity by 10-fold compared to 4-methylpiperazine. Dimethylaminoalkyl groups further diminished potency due to unfavorable electrostatic interactions .

Trifluoromethyl-Substituted Piperazines

- 1-(2-Trifluoromethylphenyl)piperazine : This derivative demonstrated high affinity for dopamine transporters, with photoaffinity labeling studies indicating interactions near transmembrane helices 1–2 .

- N-Trifluoromethylpropionamide Piperazines : In PDHK inhibitors, (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide derivatives (e.g., compound 14e) achieved IC₅₀ values of 16 nM. The trifluoromethyl group enhances electronegativity and target binding .

Difluoromethyl-Substituted Piperazines

Stereochemical Influence

Chirality profoundly impacts activity in piperazine derivatives:

- Dimethyl-Substituted Piperazines: In PDHK inhibitors, the (S,R)-dimethyl configuration (e.g., compound 14e) increased potency >1,000-fold compared to non-chiral analogs. This stereochemistry optimizes spatial alignment with the enzyme’s active site .

- Bridged Piperazines: notes that bridged piperazines (e.g., compound 10) disrupt the salt bridge with E167, leading to reduced activity. The (R)-configuration in difluoromethyl analogs may mitigate this by preserving ring flexibility .

Reactivity and Stability

Piperazine moieties are susceptible to oxidative degradation:

- Fluoroquinolone Piperazines: The piperazine ring in ciprofloxacin undergoes MnO₂-mediated oxidation, resulting in dealkylation and hydroxylation. Difluoromethyl groups may slow this process due to increased C-F bond stability .

- N-Sulfonylation : Sulfonylation of piperazine (e.g., compound 12) abolishes activity by disrupting critical hydrogen bonds .

Key Findings and Implications

Substituent Position : The 4-position on piperazine is optimal for methyl groups in protease inhibitors, while 2-position substituents (e.g., difluoromethyl) may require chiral control for activity .

Stereochemistry : (R)-configurations enhance target binding in PDHK inhibitors, suggesting (R)-2-(difluoromethyl)piperazine could leverage similar advantages .

Metabolic Stability : Difluoromethyl groups may improve resistance to oxidative degradation compared to methyl or hydroxyalkyl substituents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(difluoromethyl)piperazine, considering stereochemical control?

- Methodological Answer : Stereoselective synthesis can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for fluorinated piperazine triazoles. Key steps include:

- Using CuSO₄·5H₂O and sodium ascorbate as catalysts in a H₂O:DCM (1:2) solvent system .

- Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate enantiomerically pure products .

- Optimizing reaction time (2–4 hours) and temperature (ambient) to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve stereochemistry and confirm difluoromethyl (-CF₂H) integration patterns. Fluorine coupling constants (²JF-F ≈ 47–52 Hz) aid in structural assignment .

- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- GC-MS/HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does difluoromethyl substitution impact the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Fluorination increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .

- Solubility : Aqueous solubility decreases but can be modulated using co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes .

- Acid-Base Behavior : pKa shifts (e.g., piperazine N-H deprotonation at ~9.2 vs. ~8.5 for non-fluorinated analogs) are quantified via potentiometric titration .

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated piperazine derivatives be resolved?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31+G(d,p) level to predict ¹H/¹⁹F NMR chemical shifts. Compare with experimental data to identify conformational isomers .

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) by analyzing line broadening at 25–60°C .

- 2D NMR (NOESY/ROESY) : Confirm spatial proximity of fluorinated groups to adjacent protons .

Q. What computational strategies predict the reactivity of this compound in drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., dopamine receptors). Fluorine atoms engage in halogen bonding with backbone carbonyls (ΔG ≈ -8.5 kcal/mol) .

- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) .

- ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition (Probability = 0.65) and blood-brain barrier penetration (CNS MPO score = 4.2) .

Q. How can structure-activity relationships (SAR) be established for bioactivity modulation?

- Methodological Answer :

- Analog Synthesis : Replace difluoromethyl with -CH₃, -CF₃, or -CH₂F groups to evaluate steric/electronic effects on receptor binding .

- Biological Assays : Test analogs in vitro (e.g., IC₅₀ in kinase inhibition assays) and correlate with computed descriptors (e.g., electrostatic potential maps) .

- Pharmacophore Modeling : Identify critical H-bond acceptors (fluorine atoms) and hydrophobic regions using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。